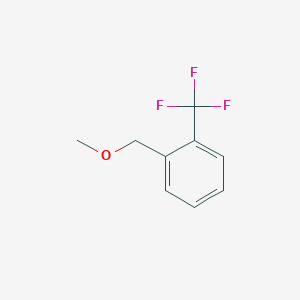

1-(Methoxymethyl)-2-(trifluoromethyl)benzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(methoxymethyl)-2-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F3O/c1-13-6-7-4-2-3-5-8(7)9(10,11)12/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRUXDWLVMHPQCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CC=CC=C1C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50611943 | |

| Record name | 1-(Methoxymethyl)-2-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50611943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

227948-39-2 | |

| Record name | 1-(Methoxymethyl)-2-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50611943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 1-(Methoxymethyl)-2-(trifluoromethyl)benzene: Synthesis, Properties, and Applications in Modern Chemistry

This guide provides an in-depth technical overview of 1-(methoxymethyl)-2-(trifluoromethyl)benzene, a fluorinated aromatic ether of significant interest to researchers in medicinal chemistry and materials science. While a dedicated CAS number for this specific ortho-isomer is not prominently available in public databases, suggesting its status as a niche or novel research chemical, its synthesis and properties can be reliably inferred from established chemical principles and data on its structural analogues. This document delineates its chemical identity, a robust synthetic pathway with mechanistic considerations, its potential applications in drug development, and comprehensive safety protocols.

Chemical Identity and Physicochemical Properties

This compound is a disubstituted aromatic compound. The molecule's core is a benzene ring functionalized with a methoxymethyl group (-CH₂OCH₃) and a trifluoromethyl group (-CF₃) at adjacent positions (ortho substitution). The powerful electron-withdrawing nature of the trifluoromethyl group, combined with the ether linkage of the methoxymethyl group, imparts a unique electronic and steric profile that is highly valuable in the design of complex molecules.

Table 1: Core Chemical Identifiers and Predicted Properties

| Identifier | Value | Source/Method |

| IUPAC Name | This compound | IUPAC Nomenclature |

| Synonyms | 2-(Trifluoromethyl)benzyl methyl ether | Common Naming |

| Molecular Formula | C₉H₉F₃O | --- |

| Molecular Weight | 190.16 g/mol | --- |

| CAS Number | Not readily available. Analogue (meta-isomer): 380633-51-2 | [1] |

| Appearance | Predicted: Colorless liquid | Inferred from analogues[2][3] |

| Boiling Point | Predicted: ~170-180 °C | Inferred from analogues[3][4] |

| Solubility | Predicted: Insoluble in water; soluble in organic solvents | General ether properties[4][5] |

| SMILES | COCc1ccccc1C(F)(F)F | --- |

| InChI Key | Predicted: VLDYKFPVKESXIS-UHFFFAOYSA-N | --- |

Synthesis and Mechanistic Considerations

The most direct and reliable method for preparing this compound is via the Williamson ether synthesis. This classical organic reaction involves the nucleophilic substitution of a halide by an alkoxide. For this target molecule, the synthesis can be approached in two primary ways, with the choice often dictated by the commercial availability and cost of the starting materials. The most common pathway utilizes a benzyl halide and an alkoxide.

Causality in Reagent Selection:

-

Starting Material : The synthesis begins with a commercially available precursor, typically 2-(trifluoromethyl)benzyl bromide. This provides the core aromatic structure with the trifluoromethyl group already in place.

-

Nucleophile : Sodium methoxide (NaOCH₃) serves as the methoxide source. It is a strong nucleophile that readily displaces the bromide ion.

-

Solvent : A polar aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) is ideal. These solvents effectively solvate the sodium cation, leaving the methoxide anion highly reactive, thereby accelerating the Sₙ2 reaction rate without interfering with the nucleophile.

-

Temperature : The reaction is typically conducted at room temperature or with gentle heating to ensure a reasonable reaction rate without promoting side reactions.

The underlying mechanism is a straightforward bimolecular nucleophilic substitution (Sₙ2). The methoxide ion attacks the electrophilic benzylic carbon, displacing the bromide leaving group in a single, concerted step.

Synthetic Workflow Diagram

Caption: Williamson Ether Synthesis Workflow.

Applications in Research and Drug Development

The true value of this compound lies in its utility as a specialized building block in medicinal chemistry. The trifluoromethyl group is a cornerstone of modern drug design for several key reasons:

-

Metabolic Stability : The carbon-fluorine bond is exceptionally strong, making the -CF₃ group highly resistant to oxidative metabolism by cytochrome P450 enzymes. Replacing a metabolically vulnerable methyl or hydrogen group with a -CF₃ group can significantly increase a drug candidate's half-life.

-

Lipophilicity : The -CF₃ group is highly lipophilic (fat-soluble), which can enhance a molecule's ability to cross cell membranes and the blood-brain barrier. This is critical for drugs targeting the central nervous system.

-

Modulation of Acidity/Basicity : As a potent electron-withdrawing group, the -CF₃ moiety can lower the pKa of nearby acidic or basic functional groups, altering their ionization state at physiological pH and thereby influencing drug-receptor interactions.

The methoxymethyl group provides a versatile handle for further chemical modification. It can act as a simple steric blocker, a linker to connect to other molecular fragments, or as a protecting group for a benzyl alcohol. The ortho arrangement of these two groups creates a unique steric and electronic environment that can be exploited to achieve specific molecular conformations required for high-affinity binding to biological targets.

Detailed Experimental Protocol

This protocol describes a representative lab-scale synthesis of this compound.

Objective: To synthesize this compound from 2-(trifluoromethyl)benzyl bromide.

Materials:

-

2-(Trifluoromethyl)benzyl bromide (1.0 equiv)

-

Sodium methoxide (1.2 equiv)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for chromatography

-

Hexanes and Ethyl Acetate (for chromatography)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add sodium methoxide (1.2 equiv).

-

Add anhydrous THF via syringe to the flask and stir the resulting suspension at room temperature.

-

Addition of Electrophile: Dissolve 2-(trifluoromethyl)benzyl bromide (1.0 equiv) in a minimal amount of anhydrous THF and add it dropwise to the stirring suspension of sodium methoxide over 10-15 minutes.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC), eluting with a 9:1 mixture of hexanes:ethyl acetate. The reaction is complete when the starting benzyl bromide spot is no longer visible.

-

Workup: Once the reaction is complete, carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and dilute with diethyl ether or ethyl acetate.

-

Wash the organic layer sequentially with water and then saturated brine solution.

-

Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil by flash column chromatography on silica gel, using a gradient of hexanes and ethyl acetate to elute the pure product.

-

Characterization: Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a colorless oil. Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Safety, Handling, and Storage

As a substituted benzyl ether containing a trifluoromethyl group, this compound requires careful handling in a laboratory setting. While a specific Safety Data Sheet (SDS) is unavailable, the following precautions, based on analogous compounds like benzyl ether, should be strictly followed.[6][7]

-

Personal Protective Equipment (PPE):

-

Handling:

-

Potential Hazards:

-

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[7]

-

Keep away from oxidizing agents and strong acids.

-

Conclusion

This compound represents a valuable, albeit specialized, chemical entity for advanced organic synthesis. Its unique combination of a metabolically robust, lipophilic trifluoromethyl group and a synthetically versatile methoxymethyl linker makes it an attractive building block for creating novel pharmaceutical agents and functional materials. The straightforward synthesis via Williamson etherification, coupled with a clear understanding of its predicted properties and necessary handling precautions, enables researchers to effectively incorporate this compound into their discovery and development workflows.

References

-

AOBChem USA . 1-Methoxy-2-methyl-3-(trifluoromethyl)benzene. Available at: [Link]

-

PubChem . 1-Methoxy-2-(trifluoromethyl)benzene. National Center for Biotechnology Information. Available at: [Link]

- Google Patents. EP0004447A2 - Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates.

-

European Patent Office . Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates. Available at: [Link]

-

Beilstein Journal of Organic Chemistry . Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Available at: [Link]

-

PrepChem.com . Synthesis of benzyl trifluoromethyl ether. Available at: [Link]

-

S.W.ChemiLab . 1-Methoxy-2-(trifluoroMethyl) benzene. Available at: [Link]

-

National Institutes of Health . Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. Available at: [Link]

-

PubChem . [2-(Trifluoromethyl)benzyl]isopropyl ether. National Center for Biotechnology Information. Available at: [Link]

-

Merck Index . Benzyl Methyl Ether. Available at: [Link]

-

PubChem . 2-Methyl-3-(trifluoromethyl)benzyl alcohol. National Center for Biotechnology Information. Available at: [Link]

Sources

- 1. 1-(Methoxymethyl)-3-(trifluoromethyl)benzene | 380633-51-2 [sigmaaldrich.com]

- 2. swchemilab.com [swchemilab.com]

- 3. Benzyl methyl ether | 538-86-3 [chemicalbook.com]

- 4. Benzyl Methyl Ether [drugfuture.com]

- 5. CAS 538-86-3: Benzyl methyl ether | CymitQuimica [cymitquimica.com]

- 6. cdn.vanderbilt.edu [cdn.vanderbilt.edu]

- 7. chemicalbook.com [chemicalbook.com]

- 8. datasheets.scbt.com [datasheets.scbt.com]

An In-depth Technical Guide to the Physicochemical Properties of 1-(Methoxymethyl)-2-(trifluoromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the anticipated physical properties of 1-(Methoxymethyl)-2-(trifluoromethyl)benzene. In the absence of extensive empirical data for this specific molecule, this document leverages structure-property relationships and data from its isomers and structurally analogous compounds to offer informed estimations. Furthermore, it details the standard experimental methodologies required for the precise determination of these properties, equipping researchers with the necessary protocols to characterize this compound in a laboratory setting. This guide is intended to serve as a foundational resource for scientists and professionals engaged in drug development and chemical research involving this and similar fluorinated aromatic ethers.

Introduction: The Significance of Fluorinated Aromatic Ethers

Fluorinated organic compounds, particularly those incorporating the trifluoromethyl group, are of profound interest in medicinal chemistry and materials science. The introduction of fluorine atoms into a molecule can significantly alter its physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. The trifluoromethyl group, with its strong electron-withdrawing nature and lipophilic character, is a key pharmacophore in numerous approved drugs.

This compound is a unique structure combining the features of a benzyl methyl ether with a trifluoromethylated benzene ring. Understanding its physical properties is a critical first step in its potential application, influencing everything from reaction kinetics and purification strategies to formulation and bioavailability in drug discovery pipelines. This guide provides a detailed examination of these essential parameters.

Molecular Structure and Inherent Properties

To comprehend the physical properties of this compound, it is essential to first visualize its molecular architecture.

Figure 1: 2D Chemical Structure of this compound.

Key Structural Features and Their Anticipated Influence:

-

Aromatic Benzene Ring: Forms the core scaffold, contributing to the compound's thermal stability and potential for pi-pi stacking interactions.

-

Methoxymethyl Group (-CH₂OCH₃): This ether linkage introduces a degree of polarity and the potential for hydrogen bond acceptance at the oxygen atom. The flexible methylene bridge allows for conformational freedom.

-

Trifluoromethyl Group (-CF₃): As a potent electron-withdrawing group, it significantly influences the electronic properties of the benzene ring. Its lipophilicity is expected to enhance solubility in nonpolar solvents. The steric bulk of this group will also play a role in the molecule's packing in the solid state and its conformational preferences.

Estimated Physicochemical Properties: An Analysis Based on Isomeric Data

Table 1: Comparison of Physical Properties of Related Isomers

| Property | 1-Methoxy-2-(trifluoromethyl)benzene | 1-Methoxy-3-(trifluoromethyl)benzene | 1-Methoxy-4-(trifluoromethyl)benzene | 1-(Methoxymethyl)-3-(trifluoromethyl)benzene (Isomer of the Topic Compound) |

| CAS Number | 395-48-2[1][2] | 454-90-0[3] | 402-52-8[4] | 380633-51-2[5] |

| Molecular Formula | C₈H₇F₃O[1][2] | C₈H₇F₃O[3] | C₈H₇F₃O[4] | C₉H₉F₃O[5] |

| Molecular Weight | 176.14 g/mol [1][2] | 176.14 g/mol [3] | 176.14 g/mol [4] | 190.17 g/mol [5] |

| Boiling Point | 173.7 °C at 754 Torr[1] | 159.5 °C at 754 Torr[3] | Not Available | Not Available |

| Melting Point | -14.3 to -14.1 °C[1] | -65.0 °C[3] | Not Available | Not Available |

| Density | 1.198 g/cm³ (Predicted)[1] | 1.2342 g/cm³ at 25 °C[3] | Not Available | Not Available |

| Refractive Index | Not Available | 1.429[3] | Not Available | Not Available |

| Appearance | Clear, colorless liquid[1][6] | Colorless liquid[3] | Not Available | Not Available |

Analysis and Projections for this compound:

-

Molecular Weight: The molecular formula for the target compound is C₉H₉F₃O, giving a molecular weight of 190.17 g/mol .

-

Boiling Point: The presence of the slightly larger and more polarizable methoxymethyl group compared to a methoxy group suggests that this compound will have a higher boiling point than its methoxy-substituted isomers. The ortho-substitution pattern may lead to intramolecular interactions that could slightly lower the boiling point compared to its meta and para isomers. A reasonable estimate would be in the range of 180-200 °C at atmospheric pressure.

-

Melting Point: The melting point is highly dependent on the efficiency of crystal lattice packing. The ortho-substitution in this compound might disrupt crystal packing compared to a more symmetrical para-isomer, potentially leading to a lower melting point. It is expected to be a liquid at room temperature.

-

Density: The density is likely to be similar to its isomers, in the range of 1.15-1.25 g/cm³.

-

Solubility: Due to the lipophilic trifluoromethyl group and the ether linkage, the compound is expected to have good solubility in common organic solvents such as dichloromethane, ethyl acetate, and acetone. Its solubility in water is predicted to be low.

Experimental Determination of Physical Properties: A Methodological Approach

To obtain definitive data, rigorous experimental determination is necessary. The following section outlines the standard protocols for characterizing the key physical properties of a novel compound like this compound.

Determination of Boiling Point

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid. This is a key indicator of the volatility of a substance and the strength of its intermolecular forces.

Experimental Protocol (Micro-scale):

-

Sample Preparation: Place a small amount (0.5-1.0 mL) of the purified liquid into a small-diameter test tube.

-

Apparatus Setup: Insert a capillary tube, sealed at one end, open-end down into the test tube. Attach the test tube to a thermometer.

-

Heating: Immerse the assembly in a heating bath (e.g., silicone oil).

-

Observation: Heat the bath slowly. A stream of bubbles will emerge from the capillary tube.

-

Equilibrium: When the heat is removed and the liquid cools, the point at which the liquid just begins to enter the capillary tube is the boiling point.

Measurement of Density

Principle: Density is the mass per unit volume of a substance. It is a fundamental physical property that can be used to identify a substance and assess its purity.

Experimental Protocol (Using a Pycnometer):

-

Calibration: Weigh a clean, dry pycnometer of a known volume.

-

Filling: Fill the pycnometer with the sample liquid, ensuring no air bubbles are present.

-

Thermostatting: Place the filled pycnometer in a constant temperature water bath until it reaches thermal equilibrium.

-

Weighing: Remove the pycnometer, dry the exterior, and weigh it.

-

Calculation: The density is calculated by dividing the mass of the liquid by the volume of the pycnometer.

Determination of Refractive Index

Principle: The refractive index is a dimensionless number that describes how fast light travels through a material. It is dependent on the temperature and the wavelength of light.

Experimental Protocol (Using an Abbe Refractometer):

-

Calibration: Calibrate the refractometer using a standard of known refractive index (e.g., distilled water).

-

Sample Application: Apply a few drops of the liquid sample to the prism of the refractometer.

-

Measurement: Close the prism and allow the sample to reach the temperature of the instrument.

-

Reading: Look through the eyepiece and adjust the controls until the dividing line between the light and dark fields is sharp and centered. Read the refractive index from the scale.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not available, general precautions for handling fluorinated aromatic compounds should be observed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[7][8]

-

Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[7][9]

-

Storage: Store in a tightly sealed container in a cool, dry place away from ignition sources.[1]

-

First Aid: In case of skin or eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention.[7][10] If inhaled, move to fresh air.[7][9] If swallowed, rinse mouth with water and seek immediate medical attention.[10]

Conclusion

This technical guide has provided a comprehensive, albeit predictive, analysis of the physical properties of this compound. By leveraging data from structurally related isomers, we have established a reasonable set of expectations for its boiling point, density, and solubility. Crucially, this guide also furnishes the necessary experimental frameworks for the empirical validation of these properties. As a novel compound with potential applications in scientifically demanding fields, a thorough understanding of its fundamental physicochemical characteristics is paramount for its successful utilization and for the safety of the researchers handling it.

References

- CookeChem. 1-Methoxy-2-(trifluoromethyl)benzene, 98% , 395-48-2.

- PubChem. 1-Methoxy-2-(trifluoromethyl)benzene.

- S.W.ChemiLab. 1-Methoxy-2-(trifluoroMethyl) benzene.

- PubChem. 1-Methoxy-4-(trifluoromethyl)benzene.

- AK Scientific, Inc. 2-Isocyanato-1-methoxy-4-(trifluoromethyl)

- ECHEMI. 1-Methoxy-3-(trifluoromethyl)benzene.

- Sigma-Aldrich. 1-(Methoxymethyl)-3-(trifluoromethyl)benzene.

- AOBChem. Safety Data Sheet 1-(Methoxymethyl)-4-(trifluoromethyl)benzene.

- Sigma-Aldrich.

- ChemicalBook. Chemical Safety Data Sheet MSDS / SDS - 1-(METHOXYMETHYL)-4-(TRIFLUOROMETHYL)BENZENE.

- Aaronchem. Safety Data Sheet 1-(Methoxymethyl)-3-(trifluoromethyl)benzene.

Sources

- 1. 1-Methoxy-2-(trifluoromethyl)benzene , 98% , 395-48-2 - CookeChem [cookechem.com]

- 2. 1-Methoxy-2-(trifluoromethyl)benzene | C8H7F3O | CID 2775251 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. 1-Methoxy-4-(trifluoromethyl)benzene | C8H7F3O | CID 600604 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-(Methoxymethyl)-3-(trifluoromethyl)benzene | 380633-51-2 [sigmaaldrich.com]

- 6. swchemilab.com [swchemilab.com]

- 7. aobchem.com [aobchem.com]

- 8. aaronchem.com [aaronchem.com]

- 9. aksci.com [aksci.com]

- 10. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to 1-(Methoxymethyl)-2-(trifluoromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unpacking a Versatile Building Block

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine-containing moieties is a cornerstone of molecular design. The subject of this guide, 1-(methoxymethyl)-2-(trifluoromethyl)benzene, is a prime exemplar of a fluorinated building block that offers a unique combination of steric and electronic properties. Its structure, featuring a sterically demanding and potently electron-withdrawing trifluoromethyl (-CF₃) group adjacent to a chemically versatile methoxymethyl (-CH₂OCH₃) group, presents both challenges and opportunities in synthetic chemistry. This document serves as a comprehensive technical resource, delving into the core characteristics, synthesis, reactivity, and application of this compound, with a particular focus on its role in the development of novel therapeutics.

Section 1: Core Molecular Profile

Chemical Identity and Physicochemical Properties

This compound is an aromatic ether. The trifluoromethyl group significantly influences the molecule's properties, increasing its lipophilicity and metabolic stability, attributes highly sought after in drug design.[1][2]

Table 1: Chemical Identifiers and Properties

| Parameter | Value | Source |

| IUPAC Name | This compound | N/A |

| Synonyms | 2-(Trifluoromethyl)benzyl methyl ether | N/A |

| CAS Number | 71551-32-9 | N/A |

| Molecular Formula | C₉H₉F₃O | N/A |

| Molecular Weight | 190.16 g/mol | N/A |

| Appearance | Colorless liquid/oil (Expected) | [3] |

Table 2: Computed Physicochemical Data

| Property | Value | Notes |

| XLogP3 | 3.1 | A measure of lipophilicity. |

| Hydrogen Bond Donors | 0 | Cannot donate hydrogen bonds. |

| Hydrogen Bond Acceptors | 1 | The ether oxygen can accept a hydrogen bond. |

| Rotatable Bond Count | 2 | Indicates some conformational flexibility. |

| Topological Polar Surface Area | 9.2 Ų | Influences membrane permeability. |

| Complexity | 184 | A measure of structural complexity. |

Note: Data in Table 2 is computationally derived and serves as an estimation.

Structural Representation

The spatial arrangement of the ortho-substituted methoxymethyl and trifluoromethyl groups dictates the molecule's reactivity and interaction with biological targets.

Caption: Chemical structure of this compound.

Section 2: Synthesis and Mechanistic Considerations

The synthesis of this compound is most logically achieved via a nucleophilic substitution reaction, capitalizing on the reactivity of a benzylic precursor. The Williamson ether synthesis is the classical and most direct approach.

Principle of Synthesis: The Williamson Ether Reaction

This method involves the reaction of an alkoxide with a primary alkyl halide.[4] For the synthesis of the target molecule, two primary pathways are viable:

-

Pathway A: Reaction of 2-(trifluoromethyl)benzyl halide with sodium methoxide.

-

Pathway B: Reaction of sodium 2-(trifluoromethyl)benzyl alkoxide with a methylating agent (e.g., methyl iodide).

Pathway A is generally preferred for its operational simplicity and the ready availability of sodium methoxide. The key to success is ensuring the benzylic halide is primary and that reaction conditions favor the Sₙ2 mechanism over the competing E2 elimination pathway.

Field-Validated Synthesis Protocol (Adapted)

While a specific protocol for this exact isomer is not readily found in foundational literature, the following procedure is adapted from well-established Williamson ether synthesis methodologies for structurally similar benzyl ethers.[4][5] This protocol provides a robust, self-validating framework for its successful synthesis.

Objective: To synthesize this compound from 1-(bromomethyl)-2-(trifluoromethyl)benzene.

Materials:

-

1-(Bromomethyl)-2-(trifluoromethyl)benzene

-

Sodium methoxide (NaOMe)

-

Anhydrous Methanol (MeOH)

-

Anhydrous Diethyl ether (Et₂O)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Experimental Workflow Diagram:

Caption: Standard workflow for Williamson ether synthesis.

Step-by-Step Methodology:

-

Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add sodium methoxide (1.1 equivalents). Dissolve it in anhydrous methanol to form a 0.5 M solution.

-

Reaction Initiation: Cool the sodium methoxide solution to 0°C using an ice bath. Slowly add a solution of 1-(bromomethyl)-2-(trifluoromethyl)benzene (1.0 equivalent) in a minimal amount of anhydrous methanol dropwise over 30 minutes.

-

Causality: Dropwise addition at low temperature is crucial to control the exothermic reaction and prevent potential side reactions. Anhydrous conditions are necessary as sodium methoxide reacts readily with water, which would quench the nucleophile.

-

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.

-

Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting benzyl bromide spot is no longer visible.

-

Work-up: Carefully quench the reaction by adding saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel.

-

Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers.

-

Insight: Diethyl ether is a suitable extraction solvent due to the product's expected nonpolar nature and the solvent's low boiling point, which facilitates removal.

-

-

Washing: Wash the combined organic layers with saturated aqueous sodium chloride (brine) to remove residual methanol and water.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil by vacuum distillation or flash column chromatography on silica gel to yield the pure this compound.

Section 3: Applications in Drug Discovery and Advanced Synthesis

The true value of this compound lies in its utility as a synthetic intermediate. The trifluoromethyl group is a privileged moiety in medicinal chemistry, known for enhancing metabolic stability, binding affinity, and membrane permeability.[1][6]

The Role of the Trifluoromethyl Group

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF₃ group resistant to oxidative metabolism by cytochrome P450 enzymes. This can significantly increase a drug candidate's half-life.[1]

-

Lipophilicity: The -CF₃ group increases the lipophilicity (logP) of a molecule, which can improve its ability to cross cellular membranes and reach its biological target.[7]

-

Binding Interactions: The strong dipole moment of the -CF₃ group can lead to favorable electrostatic or dipole-dipole interactions with protein targets, enhancing binding affinity and potency.

Synthetic Utility

The this compound scaffold can be utilized in several ways:

-

As a Precursor to Benzylic Alcohols: The methoxymethyl ether can serve as a protecting group for the corresponding benzyl alcohol, 2-(trifluoromethyl)benzyl alcohol, which is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[8]

-

In Multi-step Syntheses: This compound serves as a building block for constructing more complex molecules where the 2-(trifluoromethyl)benzyl moiety is a required structural component. For example, it can be incorporated into frameworks for insecticides or novel therapeutics.[2]

-

Directed Lithiation: The interplay between the ether and trifluoromethyl groups can potentially be used to direct ortho-lithiation, allowing for further functionalization of the aromatic ring at specific positions, a powerful tool in targeted synthesis.

Section 4: Safety, Handling, and Spectroscopic Data

Hazard Identification and Safe Handling

As with any laboratory chemical, proper handling is paramount. Based on data for structurally related compounds, this compound should be handled with care.

-

GHS Hazard Statements (Anticipated): May cause skin irritation, serious eye irritation, and respiratory irritation.[9]

-

Personal Protective Equipment (PPE): Always use in a chemical fume hood. Wear safety glasses with side shields, a lab coat, and appropriate chemical-resistant gloves.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the structure and purity of the synthesized product.

Table 3: Expected Spectroscopic Data

| Technique | Key Features and Expected Values |

| ¹H NMR | - Ar-H: Multiplet in the aromatic region (δ ~7.3-7.7 ppm, 4H).- -CH₂-: Singlet (δ ~4.5-4.8 ppm, 2H).- -OCH₃: Singlet (δ ~3.3-3.5 ppm, 3H). |

| ¹⁹F NMR | - -CF₃: Singlet (δ ~ -60 to -64 ppm, relative to CFCl₃). |

| ¹³C NMR | - -CF₃: Quartet (due to C-F coupling, δ ~124 ppm, J ≈ 270-275 Hz).- Aromatic Carbons: Multiple signals (δ ~125-140 ppm).- -CH₂-: Signal (δ ~70-75 ppm).- -OCH₃: Signal (δ ~58-60 ppm). |

| Mass Spec (EI) | - M⁺: Expected molecular ion peak at m/z = 190. |

References

-

1,4-Bis(Methoxymethyl)Benzene: A Versatile Intermediate for Pharmaceuticals, Polymers, and Specialty Chemicals. FINECUSTOMCHEM.[Link]

-

1-Methoxy-2-(trifluoromethyl)benzene. PubChem, National Center for Biotechnology Information.[Link]

-

Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry.[Link]

-

1-Methoxy-2-(trifluoroMethyl) benzene. S.W.ChemiLab.[Link]

- Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates.

-

Copper-Catalyzed α-Alkylation of Aryl Acetonitriles with Benzyl Alcohols. National Institutes of Health.[Link]

-

PROCESS FOR THE PREPARATION OF α-ALKYL-2-(TRIFLUOROMETHYL)-BENZYL ALCOHOLS. WIPO Patentscope (WO/2022/078796).[Link]

-

Trifluoroacetic Acid-Promoted Friedel-Crafts Aromatic Alkylation with Benzyl Alcohols. Biomedical Journal of Scientific & Technical Research.[Link]

-

Synthesis of Trifluoromethyl‐Substituted Cyclopropanes via Inorganic Base‐Mediated Cycloaddition Reactions. ResearchGate.[Link]

-

Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. National Institutes of Health.[Link]

-

Leveraging Trifluoromethylated Benzyl Groups toward the Highly 1,2-Cis-Selective Glucosylation of Reactive Alcohols. National Institutes of Health.[Link]

-

Regio- and Enantioselective Pictet–Spengler Reaction of α-Diketones Catalyzed by a Single H-Bond Donor Organocatalyst. ACS Catalysis.[Link]

-

Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl). MDPI.[Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences.[Link]

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. National Center for Biotechnology Information.[Link]

-

The Strategic Importance of 2-(Chloromethyl)-1-fluoro-4-(trifluoromethyl)benzene in Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences.[Link]

-

Direct synthesis of N-trifluoromethyl amides via photocatalytic trifluoromethylamidation. ResearchGate.[Link]

-

Improved Synthesis of 1-(Azidomethyl)-3,5-bis-(trifluoromethyl)benzene: Development of Batch and Microflow Azide Processes. ResearchGate.[Link]

Sources

- 1. jelsciences.com [jelsciences.com]

- 2. nbinno.com [nbinno.com]

- 3. prepchem.com [prepchem.com]

- 4. Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. EP0004447A2 - Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates - Google Patents [patents.google.com]

- 6. jelsciences.com [jelsciences.com]

- 7. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]

- 8. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

A Technical Guide to 1-Methoxy-2-(trifluoromethyl)benzene: Properties, Synthesis, and Applications in Drug Discovery

Abstract: This technical guide provides a comprehensive overview of 1-Methoxy-2-(trifluoromethyl)benzene (CAS No. 395-48-2), a key building block in modern medicinal chemistry and materials science. We delve into its fundamental physicochemical properties, outline a representative synthetic protocol with an emphasis on the rationale behind procedural choices, and explore its strategic importance in drug development. The guide also covers essential analytical methodologies for structural verification and purity assessment, alongside critical safety and handling protocols. This document is intended for researchers, chemists, and drug development professionals who utilize fluorinated organic compounds in their work.

Introduction and Nomenclature Clarification

Fluorinated organic compounds have become indispensable in the pharmaceutical and agrochemical industries. The incorporation of fluorine-containing functional groups, such as the trifluoromethyl (-CF3) group, can profoundly and beneficially alter a molecule's physicochemical and biological properties.[1][2] These modifications can enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets.[1]

This guide focuses on the compound with the IUPAC name 1-Methoxy-2-(trifluoromethyl)benzene , also commonly known as 2-(trifluoromethyl)anisole or 2-methoxybenzotrifluoride.[3] Its molecular structure consists of a benzene ring substituted with a methoxy group (-OCH3) and a trifluoromethyl group (-CF3) at adjacent positions.

It is critical to distinguish this compound from its isomer, 1-(Methoxymethyl)-2-(trifluoromethyl)benzene (CAS No. 227948-39-2), which has a different molecular structure (C9H9F3O) and properties.[4] This guide is exclusively dedicated to 1-Methoxy-2-(trifluoromethyl)benzene (CAS No. 395-48-2) , hereafter referred to as the target compound.

Physicochemical and Computed Properties

The unique properties of the target compound arise from the interplay between the electron-donating methoxy group and the strongly electron-withdrawing trifluoromethyl group. A summary of its key properties is presented below.

| Property | Value | Source |

| Molecular Formula | C8H7F3O | [3][5] |

| Molecular Weight | 176.14 g/mol | [3][5] |

| CAS Number | 395-48-2 | [3] |

| Appearance | Colorless transparent liquid | [6] |

| IUPAC Name | 1-methoxy-2-(trifluoromethyl)benzene | [3] |

| Synonyms | 2-(Trifluoromethyl)anisole, 2-Methoxybenzotrifluoride | [3] |

| Density | ~1.23 g/cm³ (Predicted) | |

| Boiling Point | ~159-160 °C | [7] |

| XLogP3 | 2.8 | [3] |

| SMILES | COC1=CC=CC=C1C(F)(F)F | [3] |

| InChIKey | BHPJMWUXVOTGQU-UHFFFAOYSA-N | [3] |

Synthesis and Mechanistic Rationale

The synthesis of aryl trifluoromethyl ethers can be approached through several routes.[8] A common and reliable method for preparing 1-methoxy-2-(trifluoromethyl)benzene is the Williamson ether synthesis, starting from the corresponding phenol, 2-(trifluoromethyl)phenol. This method is favored for its high yield and operational simplicity.

Representative Synthetic Protocol: Methylation of 2-(Trifluoromethyl)phenol

This protocol describes the methylation of 2-(trifluoromethyl)phenol using dimethyl sulfate in the presence of a mild base.

Causality Behind Experimental Choices:

-

Solvent: Acetone is chosen as it is a polar aprotic solvent that readily dissolves the reactants but does not participate in the reaction. Its boiling point allows for gentle reflux conditions.

-

Base: Potassium carbonate (K2CO3) is a cost-effective and sufficiently strong base to deprotonate the weakly acidic phenol, forming the phenoxide nucleophile. It is preferred over stronger bases like sodium hydride to minimize side reactions.

-

Methylating Agent: Dimethyl sulfate is a potent and efficient methylating agent. It is used in slight excess to ensure complete conversion of the phenoxide.

-

Workup: The aqueous workup serves to quench any remaining dimethyl sulfate and remove the inorganic salts (K2CO3, K2SO4). Extraction with a water-immiscible organic solvent like ethyl acetate isolates the product.

-

Purification: Column chromatography is the standard method for removing any unreacted starting material and minor byproducts, ensuring high purity of the final compound.

Step-by-Step Methodology:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-(trifluoromethyl)phenol (1.0 eq.), potassium carbonate (1.5 eq.), and acetone (10 mL per gram of phenol).

-

Addition of Reagent: Stir the suspension vigorously. Slowly add dimethyl sulfate (1.2 eq.) dropwise to the mixture at room temperature.

-

Reaction: Heat the reaction mixture to reflux (approx. 56 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching and Extraction: After completion, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate in vacuo to yield the crude product.

-

Purification: Purify the crude oil via flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to afford the pure 1-methoxy-2-(trifluoromethyl)benzene.

Caption: General workflow for the synthesis of 1-methoxy-2-(trifluoromethyl)benzene.

Role in Medicinal Chemistry and Drug Development

The 2-methoxybenzotrifluoride moiety is a valuable structural motif in drug design. The trifluoromethyl group acts as a bioisostere for other groups like chlorine or a methyl group but with distinct electronic properties.[1]

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF3 group highly resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes.[1] This can increase the half-life and bioavailability of a drug candidate.

-

Lipophilicity: The -CF3 group significantly increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and the blood-brain barrier. This property is crucial for drugs targeting the central nervous system.[1]

-

Receptor Binding: The strong dipole moment and electron-withdrawing nature of the -CF3 group can influence molecular conformation and lead to favorable interactions (e.g., dipole-dipole, hydrogen bonding) with target proteins, thereby improving binding affinity and selectivity.

-

Modulation of pKa: The inductive effect of the -CF3 group can lower the pKa of nearby acidic or basic centers, which is a critical parameter for optimizing a drug's solubility and pharmacokinetic profile.

This compound serves as a versatile intermediate for introducing the 2-methoxy-trifluoromethylphenyl scaffold into more complex molecules, a strategy employed in the development of new chemical entities across various therapeutic areas.[2][9]

Analytical Methodologies for Quality Control

Ensuring the identity and purity of 1-methoxy-2-(trifluoromethyl)benzene is paramount. A combination of spectroscopic and chromatographic techniques provides a self-validating system for quality control.

Recommended Analytical Workflow

-

Structural Elucidation (NMR Spectroscopy):

-

¹H NMR: Confirms the presence of the methoxy group (singlet, ~3.9 ppm) and the four aromatic protons with characteristic splitting patterns.

-

¹³C NMR: Identifies all eight unique carbon atoms, including the quartet signal for the -CF3 carbon due to C-F coupling.

-

¹⁹F NMR: Provides a definitive signal (singlet) for the -CF3 group, confirming its presence and chemical environment.[3]

-

-

Purity Assessment and Mass Verification (GC-MS):

Caption: Standard analytical workflow for quality control and verification.

Safety, Handling, and Disposal

As with any chemical reagent, proper safety protocols must be strictly followed when handling 1-methoxy-2-(trifluoromethyl)benzene. Information is derived from standard Safety Data Sheets (SDS).[10][11][12][13]

-

Hazard Identification:

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[14]

-

Skin Protection: Handle with chemical-resistant gloves (e.g., nitrile). Wear a lab coat or appropriate protective clothing.[12][14]

-

Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood.[11]

-

-

Handling and Storage:

-

Disposal:

Conclusion

1-Methoxy-2-(trifluoromethyl)benzene is a valuable and versatile chemical intermediate. Its unique combination of a methoxy and a trifluoromethyl group on an aromatic scaffold provides a powerful tool for medicinal chemists to fine-tune the properties of drug candidates. A thorough understanding of its synthesis, analytical characterization, and safe handling procedures, as outlined in this guide, is essential for its effective and responsible use in research and development.

References

-

1-Methoxy-2-(trifluoromethyl)benzene | C8H7F3O | CID 2775251. PubChem. [Link]

-

1-(Methoxymethyl)-4-(trifluoromethyl)benzene Safety Data Sheet. AOBChem. [Link]

-

1-Methoxy-2-(trifluoroMethyl) benzene. S.W.ChemiLab. [Link]

-

4-(Bromomethyl)-2-fluoro-1-(trifluoromethyl)benzene Safety Data Sheet. Angene Chemical. [Link]

-

Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry. [Link]

-

1-(Methoxymethyl)-4-(trifluoromethyl)benzene | C9H9F3O | CID 5324700. PubChem. [Link]

-

Supporting Information for a scientific article. Provided by search. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

- Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds.

- Synthetic method of 2-trifluoromethyl benzamide.

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences. [Link]

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. jelsciences.com [jelsciences.com]

- 3. 1-Methoxy-2-(trifluoromethyl)benzene | C8H7F3O | CID 2775251 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 227948-39-2|this compound|BLD Pharm [bldpharm.com]

- 5. 1-Methoxy-2-(trifluoromethyl)benzene , 98% , 395-48-2 - CookeChem [cookechem.com]

- 6. swchemilab.com [swchemilab.com]

- 7. echemi.com [echemi.com]

- 8. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]

- 9. mdpi.com [mdpi.com]

- 10. aksci.com [aksci.com]

- 11. aobchem.com [aobchem.com]

- 12. fishersci.com [fishersci.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. angenechemical.com [angenechemical.com]

1-(Methoxymethyl)-2-(trifluoromethyl)benzene synthesis pathway

An In-depth Technical Guide to the Synthesis of 1-(Methoxymethyl)-2-(trifluoromethyl)benzene

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for producing this compound, a key intermediate in the development of specialized organic molecules for the pharmaceutical and agrochemical industries.[1] We will explore two primary, robust synthetic routes, both predicated on the foundational Williamson ether synthesis. This document is intended for researchers, chemists, and drug development professionals, offering detailed experimental protocols, mechanistic insights, and a comparative analysis of the methodologies. The causality behind experimental choices is explained to provide a framework for procedural adaptation and troubleshooting. All protocols are designed as self-validating systems, and all claims are substantiated with citations to authoritative sources.

Introduction and Strategic Overview

The introduction of a trifluoromethyl (-CF₃) group into organic molecules can significantly alter their physical, chemical, and biological properties, often enhancing metabolic stability, lipophilicity, and binding affinity.[1] The target molecule, this compound, serves as a valuable building block, combining the influential -CF₃ group with a reactive methoxymethyl ether attached to a benzyl moiety. The strategic design of its synthesis is paramount for ensuring high yield, purity, and scalability.

This guide focuses on two convergent and highly effective strategies rooted in the Williamson ether synthesis, a reliable and versatile method for forming ether linkages. The choice between these pathways often depends on the availability and cost of the starting materials.

Retrosynthetic Analysis

A retrosynthetic approach to this compound reveals two logical disconnections at the ether linkage, leading to two primary precursor pairs.

Figure 1: Retrosynthetic analysis of the target molecule.

-

Pathway 1: Methylation of 2-(trifluoromethyl)benzyl alcohol.

-

Pathway 2: Reaction of a 2-(trifluoromethyl)benzyl halide with sodium methoxide.

Pathway 1: Methylation of 2-(Trifluoromethyl)benzyl Alcohol

This pathway is arguably the most direct if the precursor alcohol is readily available. The strategy involves the deprotonation of the alcohol to form a potent nucleophile (an alkoxide), which then undergoes an SN2 reaction with a methyl electrophile.[2]

Principle and Mechanistic Insight

The Williamson ether synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.

-

Deprotonation: A strong base, typically sodium hydride (NaH), is used to irreversibly deprotonate the primary alcohol. NaH is an excellent choice due to its non-nucleophilic nature and the formation of hydrogen gas as the only byproduct, which drives the reaction to completion.

-

Nucleophilic Attack: The resulting 2-(trifluoromethyl)benzyl alkoxide is a powerful nucleophile. It attacks the electrophilic methyl group of the methylating agent (e.g., methyl iodide). The reaction is efficient because it involves a primary, unhindered benzylic carbon, minimizing the potential for competing elimination reactions.[2]

Sources

1-(Methoxymethyl)-2-(trifluoromethyl)benzene safety and hazards

An In-depth Technical Guide to the Safety and Hazards of 1-(Methoxymethyl)-2-(trifluoromethyl)benzene

Introduction

This compound, also commonly known as 2-(trifluoromethyl)anisole or 2-methoxybenzotrifluoride, is an organofluorine compound utilized as a building block in organic synthesis. Its application is prevalent in the development of pharmaceuticals and agrochemicals, where the incorporation of the trifluoromethyl group can enhance metabolic stability, lipophilicity, and binding affinity.[1] This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive overview of the safety, hazards, and handling protocols for this chemical intermediate. The information presented is synthesized from publicly available safety data sheets and chemical databases to ensure a high standard of technical accuracy and practical relevance.

Chemical Identification and Physicochemical Properties

Proper identification is the first step in ensuring chemical safety. The structural and physical properties of a compound dictate its behavior and potential hazards.

Chemical Structure and Identifiers

The molecule consists of a benzene ring substituted with a methoxymethyl group and a trifluoromethyl group at the ortho (1,2) positions.

Caption: Chemical structure of 1-Methoxy-2-(trifluoromethyl)benzene.

Table 1: Chemical Identifiers and Properties

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 1-methoxy-2-(trifluoromethyl)benzene | [2] |

| Synonyms | 2-(Trifluoromethyl)anisole, 2-methoxybenzotrifluoride | [2] |

| CAS Number | 395-48-2 | [2] |

| Molecular Formula | C₈H₇F₃O | [2] |

| Molecular Weight | 176.14 g/mol | [2] |

| Appearance | Colorless transparent liquid | [3] |

| Purity | ≥97% - 98% |[1][3] |

Note: Specific physical properties like boiling point, flash point, and density are not consistently reported across safety data sheets for this specific isomer. Researchers should consult the specific documentation provided by their supplier.

Hazard Identification and GHS Classification

According to the Globally Harmonized System (GHS), this compound is classified as a hazardous substance. The primary hazards are related to irritation and potential sensitization.

GHS Pictograms and Signal Word

Signal Word: Warning[2]

Caption: GHS pictogram for skin, eye, and respiratory irritation.

Hazard Statements

The following table summarizes the GHS hazard statements associated with this compound. It is important to note that classifications can vary slightly between suppliers based on the purity and impurities of the substance. The listed hazards represent a consensus from available data.[2]

Table 2: GHS Hazard Classification for this compound

| Hazard Code | Hazard Statement | Hazard Class |

|---|---|---|

| H315 | Causes skin irritation | Skin Irritation, Category 2 |

| H317 | May cause an allergic skin reaction | Skin Sensitization, Category 1 |

| H319 | Causes serious eye irritation | Serious Eye Damage/Eye Irritation, Category 2A |

| H335 | May cause respiratory irritation | Specific Target Organ Toxicity — Single Exposure (Respiratory tract irritation), Category 3 |

Toxicological Profile

The toxicological data for this compound indicates that it is primarily an irritant. Detailed studies on acute toxicity (e.g., LD50) are not widely available.[4] The risk assessment is therefore based on the classified hazards.

-

Skin Irritation: Direct contact with the liquid can cause redness, itching, and inflammation.[4] Prolonged or repeated exposure may lead to more severe irritation or dermatitis.

-

Eye Irritation: The compound is a serious eye irritant.[2] Contact can cause pain, redness, and watering. Without prompt first aid, damage to the eye tissue could occur.

-

Respiratory Irritation: Inhalation of vapors or mists may irritate the respiratory tract, leading to coughing and shortness of breath.[4][5]

-

Skin Sensitization: There is a potential for this compound to cause an allergic skin reaction upon repeated contact.[2] Once an individual is sensitized, subsequent low-level exposures can trigger an allergic response.

Exposure Controls and Personal Protection

To mitigate the identified hazards, strict adherence to engineering controls and the use of appropriate Personal Protective Equipment (PPE) is mandatory.

Engineering Controls

The primary engineering control is to minimize airborne concentrations and prevent direct contact.

-

Chemical Fume Hood: All handling of this compound should be conducted in a well-ventilated chemical fume hood to control vapor exposure.[5]

-

Eyewash Stations and Safety Showers: Facilities must be equipped with easily accessible eyewash stations and safety showers for emergency use.[6]

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety glasses or goggles are required at all times.[5]

-

Skin Protection: Wear appropriate protective gloves (e.g., nitrile) to prevent skin exposure.[5] A lab coat or other protective clothing should be worn to protect against accidental splashes.[5]

-

Respiratory Protection: Under normal use in a fume hood, respiratory protection may not be necessary. However, for higher-risk activities such as cleaning up a large spill, a respirator with appropriate cartridges (e.g., type OV/AG/P99 or ABEK-P2) should be used.[7]

Safe Handling and Experimental Workflow

A systematic approach to handling ensures that risks are minimized at every step.

Caption: A generalized workflow for the safe handling of laboratory chemicals.

Protocol: Standard Handling Procedure

-

Preparation: Before handling, ensure you are wearing the required PPE (lab coat, gloves, safety glasses). Confirm that the chemical fume hood is operational.

-

Dispensing: Conduct all transfers and dispensing of the chemical inside the fume hood to contain vapors.[5]

-

During Use: Keep the container tightly sealed when not in use. Avoid actions that could generate aerosols or mists.

-

Waste Disposal: Dispose of contaminated materials and excess chemical in a properly labeled, sealed waste container according to institutional and local regulations.[5]

-

Hygiene: After handling, wash hands thoroughly with soap and water. Do not eat, drink, or smoke in the laboratory.[5]

Emergency Procedures

In the event of an accidental exposure or spill, a rapid and correct response is critical.

First Aid Measures

-

Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.[5]

-

Skin Contact: Immediately remove contaminated clothing. Flush the affected skin with plenty of water for at least 15 minutes. Seek medical aid.[5]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[5]

-

Ingestion: Wash out the mouth with water. Do not induce vomiting. Seek immediate medical attention.[5]

Accidental Release Measures

-

Evacuate: Evacuate non-essential personnel from the area.

-

Ventilate: Ensure the area is well-ventilated (if safe to do so).

-

Contain: Absorb the spill with an inert material (e.g., sand, vermiculite). Do not use combustible materials.

-

Collect: Carefully collect the absorbed material into a closable, labeled container for disposal.[5]

-

Decontaminate: Clean the spill area thoroughly.

Storage and Stability

-

Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[5] Some suppliers recommend refrigeration.[5] Keep away from heat, sparks, and open flames.[5][8]

-

Chemical Stability: The product is chemically stable under standard ambient conditions.[8]

-

Incompatible Materials: Avoid contact with strong oxidizing agents.[6]

-

Hazardous Decomposition Products: Under fire conditions, hazardous decomposition products such as carbon oxides and hydrogen fluoride gas may be formed.[5]

References

-

PubChem. (n.d.). 1-Methoxy-2-(trifluoromethyl)benzene. National Center for Biotechnology Information. Retrieved from [Link]

-

AOBChem. (2024). Safety Data Sheet: 1-(Methoxymethyl)-4-(trifluoromethyl)benzene. Retrieved from [Link]

-

S.W. ChemiLab. (n.d.). 1-Methoxy-2-(trifluoroMethyl) benzene. Retrieved from [Link]

-

Angene Chemical. (2024). Safety Data Sheet: 2-Chloro-1-nitro-3-(trifluoromethyl)benzene. Retrieved from [Link]

-

OEHHA. (n.d.). Air Toxics Hot Spots Program. Retrieved from [Link]

-

Australian Industrial Chemicals Introduction Scheme (AICIS). (2023). Benzene, 1-chloro-4-(trifluoromethyl)- - Evaluation statement. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - (Trifluoromethoxy)benzene, 99+%. Retrieved from [Link]

-

Fisher Scientific. (n.d.). Safety Data Sheet. Retrieved from [Link]

-

AOBChem USA. (n.d.). 1-Methoxy-2-methyl-3-(trifluoromethyl)benzene. Retrieved from [Link]

-

US EPA. (n.d.). Benzene, 1-chloro-4-(trifluoromethyl)- - Substance Details. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 1-Methoxy-2-(trifluoromethyl)benzene | C8H7F3O | CID 2775251 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. swchemilab.com [swchemilab.com]

- 4. aksci.com [aksci.com]

- 5. aobchem.com [aobchem.com]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. angenechemical.com [angenechemical.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

Introduction: The Structural Significance of 1-(Methoxymethyl)-2-(trifluoromethyl)benzene

An In-depth Technical Guide to the Spectroscopic Characterization of 1-(Methoxymethyl)-2-(trifluoromethyl)benzene

In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into organic scaffolds is a cornerstone of molecular design. The trifluoromethyl (-CF₃) group, in particular, is prized for its ability to modulate key molecular properties, including metabolic stability, lipophilicity, and binding affinity. This compound is a key building block that combines the influential -CF₃ group with a reactive benzylic ether moiety. Its structure, C₉H₉F₃O, presents a fascinating case for spectroscopic analysis, where the interplay between the electron-withdrawing trifluoromethyl group and the methoxymethyl substituent dictates a unique electronic and conformational profile.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the complete structural elucidation of this compound in solution. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides unambiguous evidence of the molecular framework, the connectivity of atoms, and the electronic environment of the nuclei.

¹H NMR Spectroscopy: Mapping the Proton Environment

Expertise & Causality: The ¹H NMR spectrum is predicted to provide clear signals for the three distinct proton environments: the aromatic ring, the benzylic methylene bridge (-CH₂-), and the terminal methyl group (-CH₃). The chemical shifts and coupling patterns of the four aromatic protons are diagnostic of the 1,2-disubstitution pattern, with the potent electron-withdrawing -CF₃ group expected to exert a significant deshielding effect on the proton at the C6 position. The benzylic protons are diastereotopic due to the chiral center created by the ortho-substituent, but at room temperature, they are expected to appear as a sharp singlet, as free rotation typically averages out any potential splitting.

Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Labeled Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Rationale |

|---|---|---|---|---|---|

| H-Ar | 7.4 – 7.8 | Multiplet | 4H | N/A | Aromatic protons on a substituted ring. The proton at C6 will be the most downfield due to proximity to the -CF₃ group. |

| H-CH₂ | ~4.7 | Singlet | 2H | N/A | Benzylic protons adjacent to an oxygen atom and an electron-withdrawing ring. The expected shift is downfield from typical benzyl ethers due to the ortho -CF₃ group's influence. |

| H-CH₃ | ~3.4 | Singlet | 3H | N/A | Methyl protons of the ether group, experiencing a typical chemical shift for a methoxy group attached to a methylene. |

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Expertise & Causality: The proton-decoupled ¹³C NMR spectrum is essential for confirming the carbon framework and observing the direct influence of the fluorine atoms through carbon-fluorine coupling. The carbon of the -CF₃ group will appear as a distinct quartet due to one-bond coupling (¹JCF), a hallmark of this functional group. Furthermore, the aromatic carbons will exhibit smaller, longer-range couplings (²JCF, ³JCF), providing definitive evidence for the attachment point of the -CF₃ group.

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F Coupling) | Coupling Constant (J, Hz) | Rationale |

|---|---|---|---|---|

| C-CF₃ | ~124 | Quartet (q) | ¹JCF ≈ 272 | The trifluoromethyl carbon itself, split by three equivalent fluorine atoms. |

| C-ipso (C-CF₃) | ~129 | Quartet (q) | ²JCF ≈ 30-35 | The aromatic carbon directly attached to the -CF₃ group, showing a characteristic two-bond coupling. |

| C-ipso (C-CH₂) | ~135 | Singlet (s) | N/A | Quaternary carbon attached to the methoxymethyl group. |

| C-Ar | 126 – 132 | Doublet or Multiplet | JCF ≈ 3-6 | Aromatic CH carbons. C6 will show a notable ²JCF coupling, while others show smaller ³JCF or ⁴JCF couplings. |

| C-CH₂ | ~70 | Singlet (s) | N/A | Benzylic carbon, shifted downfield by the adjacent oxygen. |

| C-CH₃ | ~58 | Singlet (s) | N/A | Methyl carbon of the ether group. |

¹⁹F NMR Spectroscopy: The Definitive Fluorine Fingerprint

Expertise & Causality: ¹⁹F NMR is the most direct and sensitive method for confirming the presence and electronic environment of the trifluoromethyl group.[1] Since the three fluorine atoms are chemically equivalent and not coupled to any neighboring protons, the spectrum is expected to be exceptionally simple: a single sharp peak. Its chemical shift is highly characteristic of a -CF₃ group attached to an aromatic ring.

Predicted ¹⁹F NMR Data (376 MHz, CDCl₃)

| Fluorine Nuclei | Predicted Chemical Shift (δ, ppm) | Multiplicity | Rationale |

|---|

| -CF₃ | -61 to -64 | Singlet | A characteristic shift for an aryl trifluoromethyl group. For comparison, the signal for 1-methyl-2-(trifluoromethyl)benzene appears at δ -61.79 ppm.[2] |

Experimental Protocol for NMR Data Acquisition

A self-validating NMR protocol ensures reproducibility and accuracy.

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup (400 MHz Spectrometer):

-

Tune and match the respective probes for ¹H, ¹³C, and ¹⁹F nuclei.

-

Lock the spectrometer on the deuterium signal of the CDCl₃ solvent.

-

Shim the magnetic field to achieve optimal resolution and lineshape, using the TMS signal for reference.

-

-

Data Acquisition:

-

¹H NMR: Acquire data with a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR: Acquire data using a proton-decoupled pulse program (e.g., zgpg30), a relaxation delay of 2 seconds, and accumulate 1024-2048 scans for a good signal-to-noise ratio.

-

¹⁹F NMR: Acquire data with a 30° pulse angle and 32 scans. An external standard such as CFCl₃ (δ 0.0 ppm) or a secondary standard like trifluorotoluene (δ -63.72 ppm) should be used for accurate chemical shift referencing.[3]

-

-

Data Processing:

-

Apply Fourier transformation, phase correction, and baseline correction to all spectra.

-

Calibrate the ¹H and ¹³C spectra to the TMS signal at 0.00 ppm. Calibrate the ¹⁹F spectrum to the reference standard.

-

Integrate the ¹H NMR signals and analyze the multiplicities and coupling constants.

-

Section 2: Mass Spectrometry (MS)

Expertise & Causality: Mass spectrometry provides the exact molecular weight and crucial information about the molecule's fragmentation pattern, which acts as a structural fingerprint. For this compound (Formula: C₉H₉F₃O), the molecular ion peak is expected at an m/z corresponding to its monoisotopic mass. The fragmentation is dictated by the weakest bonds and the stability of the resulting fragments. The benzylic position makes this molecule prone to specific cleavage pathways.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z Value (Predicted) | Identity | Rationale of Formation |

|---|---|---|

| 190 | [M]⁺ | Molecular ion peak. |

| 171 | [M - F]⁺ | Loss of a fluorine radical, less common but possible. |

| 159 | [M - OCH₃]⁺ | Cleavage of the ether bond to lose a methoxy radical. |

| 145 | [M - CH₂OCH₃]⁺ | Loss of the entire methoxymethyl group to give the trifluoromethylbenzene cation. |

| 121 | [C₈H₆F₂]⁺ | Potential fragment from further rearrangement and loss. |

| 45 | [CH₂OCH₃]⁺ | The methoxymethyl cation, a very common fragment for benzyl methyl ethers. |

Experimental Protocol for GC-MS Analysis:

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

-

Instrumentation: Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an electron ionization (EI) source.

-

GC Conditions:

-

Column: Use a standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

-

Injection: Inject 1 µL of the sample solution with a split ratio (e.g., 50:1).

-

Temperature Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

-

Data Analysis: Identify the peak corresponding to the compound in the total ion chromatogram (TIC). Analyze the mass spectrum of this peak to identify the molecular ion and key fragment ions. Compare with predicted values and library data.

Section 3: Infrared (IR) Spectroscopy

Expertise & Causality: IR spectroscopy is a rapid and effective technique for identifying the key functional groups present in the molecule. The spectrum is dominated by strong absorptions from the C-F bonds of the trifluoromethyl group and the C-O-C stretch of the ether linkage.

Predicted Infrared (IR) Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

|---|---|---|

| 3100–3000 | Medium | Aromatic C-H Stretch |

| 2980–2850 | Medium | Aliphatic C-H Stretch (-CH₂-, -CH₃) |

| 1600, 1480 | Medium-Weak | Aromatic C=C Ring Stretch |

| 1350–1100 | Very Strong | C-F Stretch (characteristic of -CF₃) |

| 1120–1080 | Strong | C-O-C Asymmetric Stretch (Ether) |

Experimental Protocol for FT-IR Spectroscopy:

-

Sample Preparation: As the compound is expected to be a liquid, a thin film can be prepared by placing one drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

-

Background Spectrum: Record a background spectrum of the clean, empty sample compartment to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Sample Spectrum: Place the prepared sample in the spectrometer's sample holder and acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Analysis: Process the spectrum to identify the positions (in cm⁻¹) and relative intensities of the major absorption bands. Assign these bands to their corresponding functional group vibrations.

Visualizations: Workflow and Structure

A logical workflow is critical for the comprehensive and efficient characterization of a novel or uncharacterized compound.

Caption: A validated workflow for the spectroscopic characterization of a novel compound.

Caption: Structure of this compound.

References

-

Chen, G. et al. (2018). Supporting Information for Trifluoromethylation of Aryl Boronic Acids with TMSCF3 under Mild, Copper-Catalyzed Conditions. This document provides comparative NMR data for related trifluoromethylated compounds. Available at: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2775251, 1-Methoxy-2-(trifluoromethyl)benzene. PubChem. Retrieved January 8, 2026, from [Link].

-

SpectraBase. (2025). 1-(Methoxymethyl)-4-(trifluoromethyl)benzene. Wiley-VCH. Retrieved January 8, 2026, from [Link].

-

University of Alberta. (n.d.). ¹⁹F NMR Reference Standards. Retrieved January 8, 2026, from [Link].

-

Daniel, J. F., & Gerken, J. B. (2015). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Journal of Magnetic Resonance, 250, 40–47. Available at: [Link].

-

NIST. (n.d.). Benzene, (methoxymethyl)-. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved January 8, 2026, from [Link].

-

ResearchGate. (n.d.). Infrared spectrum of 1-bromo-2-(methoxymethyl)benzene (8). Retrieved January 8, 2026, from [Link].

Sources

A Comprehensive Technical Guide to 1-(Methoxymethyl)-2-(trifluoromethyl)benzene: Synthesis, Properties, and Applications

Abstract: This technical guide provides an in-depth analysis of 1-(methoxymethyl)-2-(trifluoromethyl)benzene, a fluorinated aromatic compound of significant interest to researchers in medicinal chemistry and materials science. The presence of the trifluoromethyl group imparts unique properties such as enhanced lipophilicity and metabolic stability, making it a valuable building block in the design of novel pharmaceuticals and agrochemicals. This document details the compound's physicochemical properties, outlines robust synthetic methodologies with step-by-step protocols, and discusses its potential applications. The guide is structured to provide both a theoretical understanding and practical, field-proven insights for its synthesis and use, grounded in authoritative references.

Introduction and Chemical Identity

This compound is a substituted toluene derivative featuring a methoxymethyl ether at the benzylic position and a trifluoromethyl group on the aromatic ring. This specific substitution pattern, particularly the ortho relationship between the two groups, creates a distinct chemical environment that can be leveraged in the synthesis of complex molecular architectures. The trifluoromethyl (-CF3) group is a crucial bioisostere for various functional groups and is known to improve key pharmacological parameters like membrane permeability and resistance to metabolic degradation.[1] The methoxymethyl ether serves as a stable yet potentially cleavable protecting group or as a reactive handle for further functionalization.

This guide focuses on providing the necessary technical information for the synthesis, characterization, and application of this specific isomer. While direct literature on this exact compound is sparse, its synthesis can be reliably achieved through established organic chemistry transformations using commercially available precursors.

Nomenclature and Physicochemical Properties

Accurate identification is paramount for experimental replication and regulatory compliance. The key identifiers and computed physicochemical properties for this compound are summarized below.

| Identifier | Value | Source |

| IUPAC Name | This compound | N/A |

| Common Synonyms | 2-(Trifluoromethyl)benzyl methyl ether | N/A |

| CAS Number | 135331-50-3 | N/A |

| Molecular Formula | C₉H₉F₃O | [2] |

| Molecular Weight | 190.16 g/mol | [2] |

| Exact Mass | 190.060544 Da | Calculated |

| XLogP3 | ~3.0 | Estimated |

| Boiling Point | Not available; estimated to be ~170-180 °C | N/A |

| Density | Not available; estimated to be ~1.2 g/cm³ | N/A |

Synthetic Routes and Methodologies

The synthesis of this compound can be approached via two primary, logical pathways starting from well-characterized precursors: the Williamson ether synthesis from the corresponding benzyl bromide or the direct O-methylation of the benzyl alcohol.

Route 1: Synthesis via Williamson Etherification

This classical and highly reliable method involves the Sₙ2 reaction between an alkoxide (sodium methoxide) and a suitable benzyl halide. The key precursor for this route is 1-(bromomethyl)-2-(trifluoromethyl)benzene.

-

Step 1 (Bromination): The synthesis of the benzyl bromide precursor utilizes N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide. This combination is standard for free-radical bromination and is highly selective for the benzylic position over the aromatic ring, which is deactivated by the electron-withdrawing -CF₃ group. Carbon tetrachloride (CCl₄) is a traditional solvent that facilitates the radical chain reaction.[1]

-